

N-Nitrosoethylmethylamine-d3: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **N-Nitrosoethylmethylamine-d3**

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An In-depth Technical Guide on the Core Properties, Synthesis, and Application of **N-Nitrosoethylmethylamine-d3** as an Internal Standard in the Analysis of Genotoxic Impurities.

Introduction

N-Nitrosoethylmethylamine-d3 (NEMA-d3) is the deuterated stable isotope-labeled analogue of N-Nitrosoethylmethylamine (NEMA), a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as probable human carcinogens, and their presence as impurities in pharmaceutical products, food, and drinking water is a significant safety concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^{[1][2]} NEMA-d3 serves as a critical analytical tool, specifically as an internal standard, for the accurate quantification of NEMA in various matrices. ^[1] Its chemical and physical properties are nearly identical to those of NEMA, but its increased molecular weight due to the deuterium atoms allows for its differentiation in mass spectrometry-based analytical methods.^{[1][2]} This technical guide provides a comprehensive overview of **N-Nitrosoethylmethylamine-d3** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of **N-Nitrosoethylmethylamine-d3** are summarized in the table below.

Property	Value
Chemical Name	N-Nitrosoethylmethylamine-d3
Synonyms	NEMA-d3, EthylmethylNitrosamine-d3, N-Methyl-N-nitrosoethanamine-d3
CAS Number	69278-54-2
Molecular Formula	C ₃ D ₃ H ₅ N ₂ O
Molecular Weight	91.13 g/mol
Appearance	Clear Colorless Oil
Storage Temperature	2-8°C Refrigerator

Synthesis of N-Nitrosoethylmethylamine-d3

While specific, detailed proprietary synthesis protocols for **N-Nitrosoethylmethylamine-d3** are not widely published, a general synthetic pathway for isotopically labeled nitrosamines has been described.^[3] This typically involves the N-alkylation of a primary or secondary amine with a deuterated alkyl halide, followed by nitrosation.

A plausible synthetic route for **N-Nitrosoethylmethylamine-d3** would involve the following conceptual steps:

- N-Alkylation: Reaction of ethylamine with a deuterated methyl halide (e.g., iodomethane-d3) to form ethylmethylamine-d3.
- Nitrosation: The resulting ethylmethylamine-d3 is then reacted with a nitrosating agent, such as sodium nitrite, under acidic conditions to introduce the nitroso group, yielding **N-Nitrosoethylmethylamine-d3**.

Various nitrosating agents and reaction conditions can be employed for the synthesis of N-nitrosamines, including the use of tert-butyl nitrite under solvent-free conditions for a more efficient and environmentally friendly approach.^{[4][5]}

Application in Quantitative Analysis

The primary and most critical application of **N-Nitrosoethylmethylamine-d3** is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of NEMA.[\[1\]](#)[\[2\]](#) The use of a stable isotope-labeled internal standard is considered the gold standard in analytical chemistry for minimizing errors arising from sample preparation and instrumental analysis.[\[2\]](#)[\[6\]](#)

Experimental Workflow for Pharmaceutical Impurity Testing

The general workflow for the analysis of nitrosamine impurities in pharmaceutical products involves a risk-based approach as recommended by regulatory bodies like the ICH.[\[7\]](#)

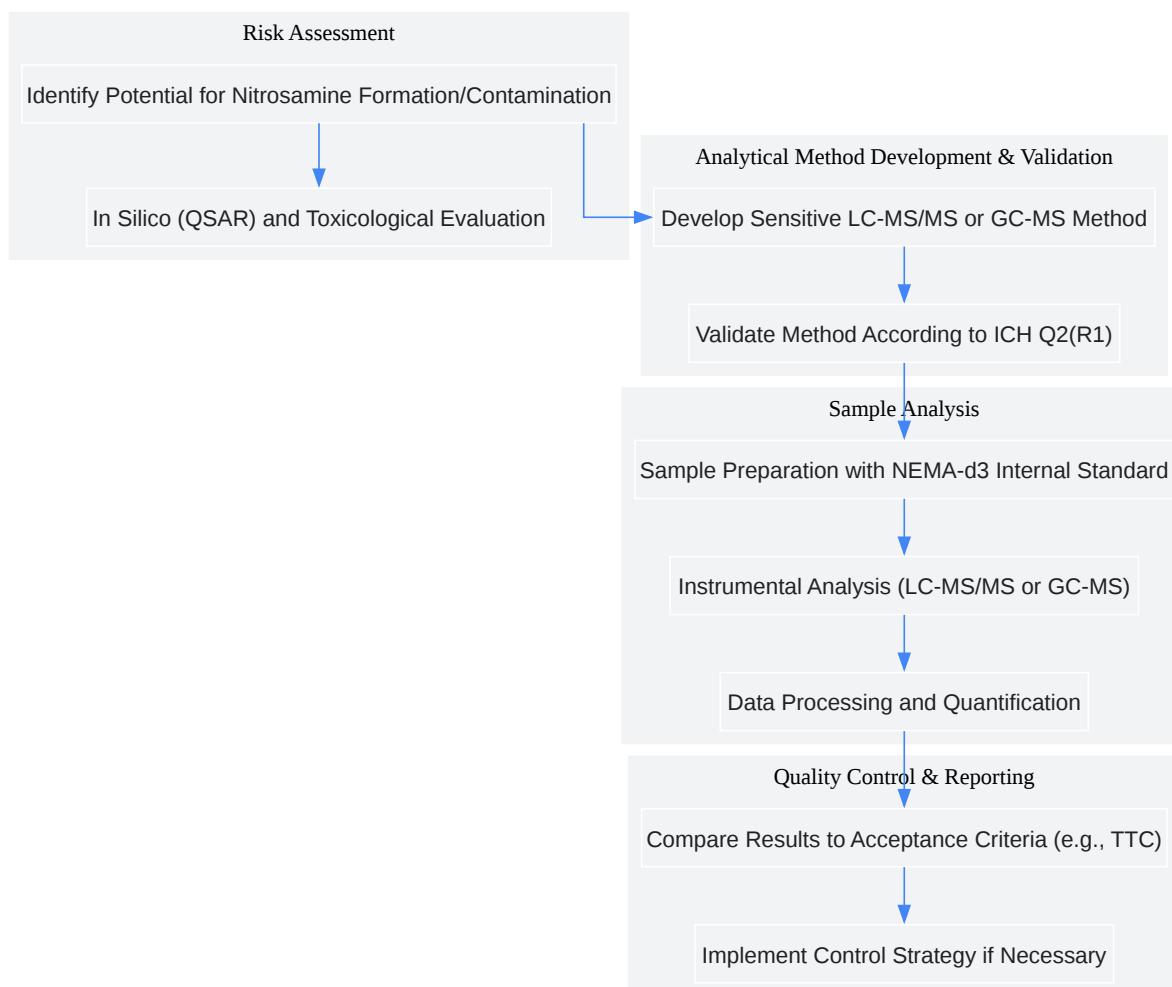
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Figure 1: High-level workflow for nitrosamine impurity analysis in pharmaceuticals.

Experimental Protocol: Quantification of NEMA in a Drug Substance by LC-MS/MS

The following is a representative, detailed protocol for the quantification of N-Nitrosoethylmethylamine (NEMA) in a drug substance using **N-Nitrosoethylmethylamine-d3** as an internal standard, based on methodologies described in the scientific literature.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Materials and Reagents

- N-Nitrosoethylmethylamine (NEMA) reference standard
- **N-Nitrosoethylmethylamine-d3** (NEMA-d3) internal standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Drug substance to be analyzed

2. Preparation of Standard Solutions

- NEMA Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NEMA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- NEMA-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NEMA-d3 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard and IS Solutions: Prepare a series of working standard solutions of NEMA and a working IS solution of NEMA-d3 by serial dilution of the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water). Typical concentrations for the IS working solution are in the range of 10-100 ng/mL.

3. Sample Preparation

- Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a centrifuge tube.
- Add a precise volume of the NEMA-d3 IS working solution.
- Add a suitable extraction solvent (e.g., methanol).
- Vortex or sonicate the sample to ensure complete dissolution and extraction of the analyte.
- Centrifuge the sample to pellet any undissolved excipients.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile).
- Injection Volume: Typically 5-20 μ L.
- Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for NEMA and NEMA-d3 are monitored.

5. Data Analysis and Quantification

- A calibration curve is generated by plotting the ratio of the peak area of NEMA to the peak area of NEMA-d3 against the concentration of NEMA in the calibration standards.
- The concentration of NEMA in the unknown sample is then calculated from its peak area ratio to the internal standard using the calibration curve.

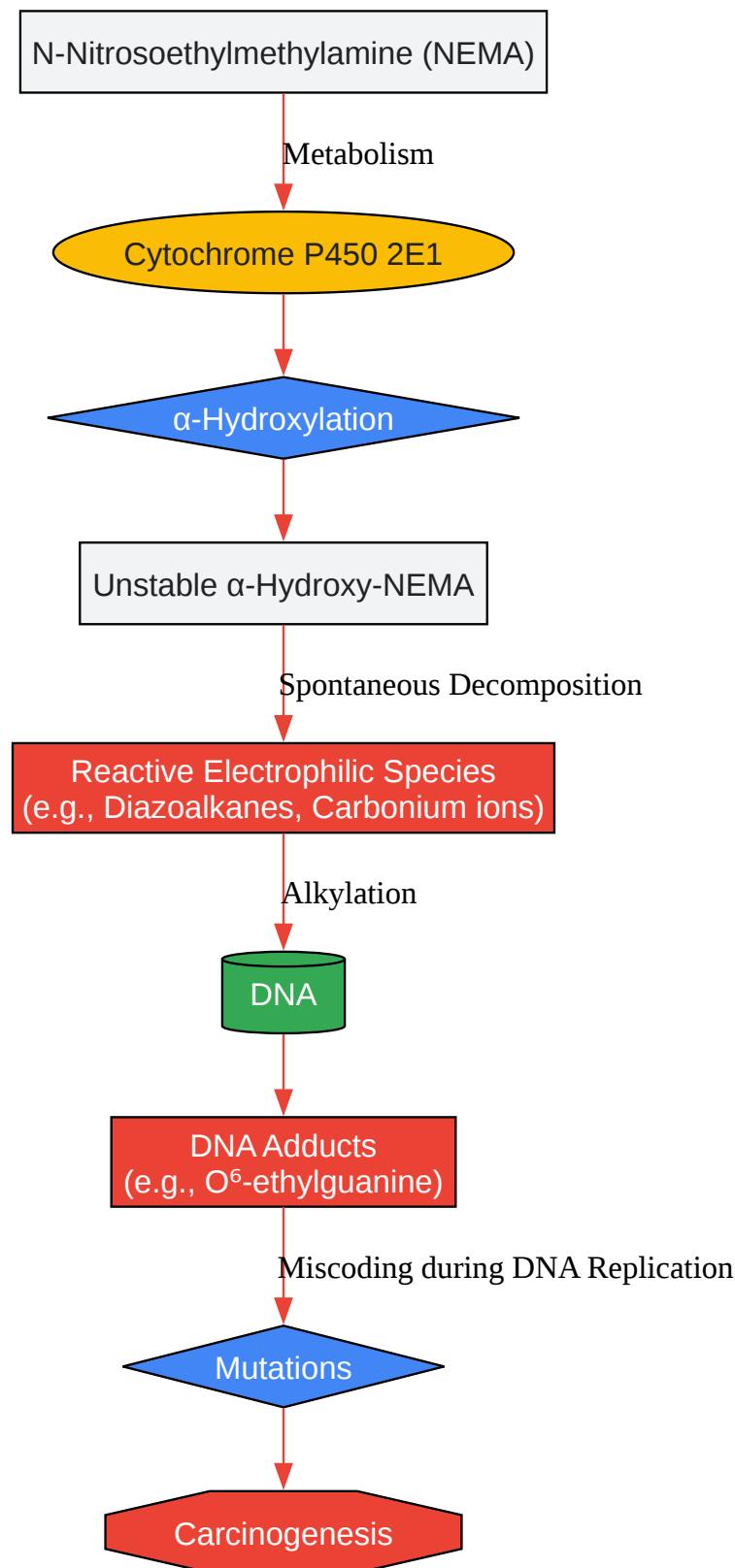
Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of N-nitrosamines using isotope dilution LC-MS/MS. These values are representative and may vary depending on the specific analytical method, instrumentation, and matrix.

Parameter	Typical Value Range
Limit of Detection (LOD)	0.01 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.03 - 5.0 ng/mL
Linearity (R^2)	> 0.99
Accuracy (Recovery)	80 - 120%
Precision (RSD)	< 15%

Metabolic Activation of N-Nitrosoethylmethylamine (NEMA)

The carcinogenicity of NEMA is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, in the liver.[\[12\]](#)[\[13\]](#) This metabolic process leads to the formation of highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[\[14\]](#)[\[15\]](#)



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Figure 2: Metabolic activation pathway of N-Nitrosoethylmethylamine (NEMA).

Conclusion

N-Nitrosoethylmethylamine-d3 is an indispensable tool for the accurate and reliable quantification of the genotoxic impurity NEMA. Its use as an internal standard in sensitive analytical techniques like LC-MS/MS and GC-MS is crucial for ensuring the safety and quality of pharmaceutical products and for monitoring environmental and food contaminants. A thorough understanding of its properties, synthesis, and application, as well as the toxicological significance of the compound it is used to trace, is essential for researchers, scientists, and professionals in the field of drug development and safety assessment.

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